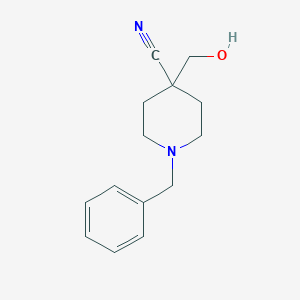

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

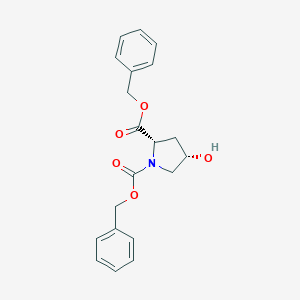

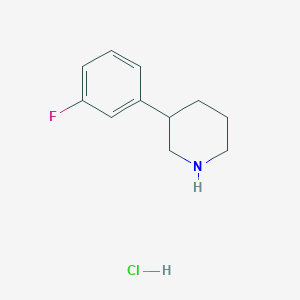

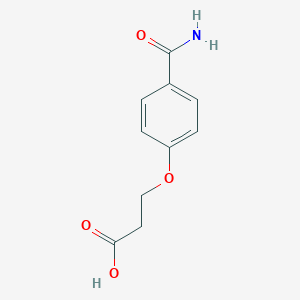

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a chemical compound with the empirical formula C14H18N2O . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile and its derivatives involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile consists of a piperidine ring with a benzyl group and a hydroxymethyl group attached to the fourth carbon atom . The carbonitrile group is also attached to the fourth carbon atom .Chemical Reactions Analysis

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile can undergo various chemical reactions. For instance, it can be used as a reactant for the synthesis of muscarinic acetylcholine receptor antagonists and beta 2 adrenoceptor agonists . It can also be used in the synthesis of fatty acid amide hydrolase inhibitors, PI3 kinase-alpha inhibitors, and flavonoid derivatives used as dual binding acetylcholinesterase inhibitors .Physical And Chemical Properties Analysis

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile is a solid compound . It has a boiling point of 127-128 °C/2 mmHg and a melting point of 61-63 °C .Applications De Recherche Scientifique

Novel Synthesis Methods

Research has shown that derivatives of piperidine, such as "1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile," are crucial in synthesizing complex organic compounds. For instance, they play a significant role in the one-pot synthesis of 2-aminopyrimidinones, demonstrating the compound's utility in creating self-assembling materials and facilitating hydrogen bonding interactions (Bararjanian et al., 2010). Additionally, this compound has been used in the synthesis of benzothiazolopyridine compounds under ultrasonic irradiation, highlighting its application in enhancing reaction efficiency and yield (Shirani et al., 2021).

Anticancer and Antimicrobial Activities

Derivatives of "1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile" have shown promising anticancer and antimicrobial properties. Studies have found that certain derivatives exhibit significant in vitro anticancer activity against breast, colon, and liver cancer cell lines, suggesting their potential as chemotherapeutic agents (El-Agrody et al., 2020). Additionally, the antimicrobial activity of synthesized compounds has been observed, providing a basis for developing new antimicrobial agents (Okasha et al., 2022).

Molecular Docking Studies

The compound and its derivatives have been utilized in molecular docking studies to predict interactions with biological targets. For example, benzothiazolopyridine derivatives synthesized using "1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile" were studied for their binding affinities to estrogen and progesterone receptors, crucial in breast cancer research (Shirani et al., 2021).

Material Science Applications

Research into the molecular and crystal structures of derivatives has provided insights into the role of hydrogen bonds in molecular packing. These studies offer valuable information for material science, particularly in designing new materials with specific properties (Kuleshova & Khrustalev, 2000).

Labeling Studies

"1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile" has been employed in the synthesis of labeled compounds, such as [14C]SCH 351125, a CCR5 receptor antagonist. This illustrates its importance in pharmacological research, especially in metabolism studies (Ren et al., 2007).

Safety And Hazards

Propriétés

IUPAC Name |

1-benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c15-11-14(12-17)6-8-16(9-7-14)10-13-4-2-1-3-5-13/h1-5,17H,6-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPSSIFICGGLAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CO)C#N)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625199 |

Source

|

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

CAS RN |

162686-53-5 |

Source

|

| Record name | 1-Benzyl-4-(hydroxymethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)

![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)